3-(Thiolan-2-yl)pyridin-2-amine
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Overview
Description
3-(Thiolan-2-yl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C9H12N2S and a molecular weight of 180.27 g/mol . This compound features a pyridine ring substituted with a thiolane group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiolan-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with thiolane intermediates. One common method includes the reaction of 2-aminopyridine with thiolane-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst such as zinc oxide nanoparticles, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(Thiolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
3-(Thiolan-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Thiolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(Thiolan-2-yl)pyridine: Similar in structure but lacks the amine group.
3-(Thiolan-2-yl)pyridine: Similar but without the amine substitution.
Thiazolo[4,5-b]pyridines: These compounds have a fused thiazole ring and exhibit different pharmacological properties.
Uniqueness
3-(Thiolan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiolane group with a pyridine ring and an amine group makes it a versatile compound for various applications .
Properties
CAS No. |
42770-13-8 |
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Molecular Formula |
C9H12N2S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-(thiolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2S/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1,3,5,8H,2,4,6H2,(H2,10,11) |
InChI Key |
JAJWXPQYEROJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C2=C(N=CC=C2)N |
Origin of Product |
United States |
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